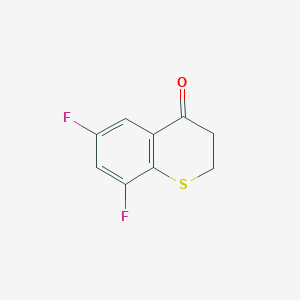

6,8-Difluorothiochroman-4-one

Description

6,8-Difluorothiochroman-4-one is a fluorinated thiochromanone derivative characterized by a sulfur-containing heterocyclic ring with a ketone group at position 4 and fluorine substituents at positions 6 and 6. For instance, 6-Fluorothiochroman-4-one (1c) is synthesized by reacting acrylic acid with 4-fluorothiophenol in the presence of iodine (I₂) at 50°C for 24 hours, followed by purification via dichloromethane extraction . Extending this method, this compound would likely involve dihalogenation using fluorinated precursors under similar catalytic conditions.

Key spectral data for related compounds include IR peaks at 1684 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C=C aromatic vibrations), as observed in 6-Fluorothiochroman-4-one . HRMS data (e.g., [M + H]+ 197.0431 for 1c) further aid in confirming molecular identity .

Properties

IUPAC Name |

6,8-difluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2OS/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYVMGWKGUNBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6,8-Difluorothiochroman-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzothiopyran precursor and fluorinating agents.

Reaction Conditions:

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

6,8-Difluorothiochroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,8-Difluorothiochroman-4-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Difluorothiochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Core Structure: Thiochromanone (sulfur-containing) vs. chromanone (oxygen-containing) affects electronic properties. Sulfur’s lower electronegativity compared to oxygen may reduce ring aromaticity, influencing reactivity .

- Halogen Effects: Fluorine’s strong electron-withdrawing nature increases electrophilicity at the ketone group in 6,8-Difluorothiochroman-4-one compared to bromine or chlorine analogs, which exhibit bulkier substituents and lower electronegativity .

- Functional Groups: The amine in 5,8-Difluorochroman-4-amine introduces nucleophilic character, contrasting with the ketone’s electrophilic nature in thiochromanones .

Physicochemical and Electronic Properties

- Electronic Effects: Fluorine’s inductive effect in this compound likely lowers the ketone’s pKa compared to non-fluorinated analogs, enhancing susceptibility to nucleophilic attack. In contrast, bromine and chlorine substituents in dibromo/dichloro derivatives may prioritize steric effects over electronic modulation .

- Spectroscopic Signatures: IR peaks for C=O stretches in fluorinated thiochromanones (~1684 cm⁻¹) are comparable to chromanones but distinct from amines (e.g., N-H stretches at ~3300 cm⁻¹ in 5,8-Difluorochroman-4-amine) .

Biological Activity

6,8-Difluorothiochroman-4-one is a synthetic compound that belongs to the thiochromanone family, characterized by the presence of two fluorine atoms at the 6th and 8th positions of the thiochroman-4-one ring. This structural modification influences its biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.

The compound's chemical structure allows it to participate in various chemical reactions, including oxidation and reduction processes. These reactions are essential for its biological activity and therapeutic applications:

- Oxidation : Can lead to the formation of sulfoxides or sulfones.

- Reduction : Can yield dihydro derivatives.

- Substitution : Fluorine atoms can be replaced with other functional groups through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that it may inhibit key enzymes involved in cell proliferation and survival pathways, which is crucial in cancer treatment. The presence of fluorine enhances the compound's binding affinity, potentially leading to improved efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. This property is vital for developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. Its mechanism may involve:

- Inhibition of Cell Proliferation : Targeting pathways that regulate cell growth.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Data Table: Biological Activity Overview

| Activity Type | Target Organisms/Cells | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Bacteria (e.g., E. coli) | Disruption of cell wall synthesis | |

| Anticancer | Various cancer cell lines | Inhibition of proliferation; apoptosis induction |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To assess the compound's effectiveness against common bacterial strains.

- Findings : Demonstrated significant inhibition of bacterial growth compared to control groups.

-

Cancer Cell Line Study :

- Objective : To evaluate the compound's effects on human cancer cell lines.

- Findings : Showed a marked decrease in cell viability and increased apoptosis rates in treated cells.

-

Mechanistic Study :

- Objective : To elucidate the pathways affected by the compound.

- Findings : Identified specific signaling pathways modulated by the compound, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.